![molecular formula C20H27N3O2 B3917761 N-benzyl-3-[1-(3-isoxazolylmethyl)-4-piperidinyl]-N-methylpropanamide](/img/structure/B3917761.png)
N-benzyl-3-[1-(3-isoxazolylmethyl)-4-piperidinyl]-N-methylpropanamide
Overview
Description
N-benzyl-3-[1-(3-isoxazolylmethyl)-4-piperidinyl]-N-methylpropanamide, also known as BZPMP, is a novel chemical compound that has been of interest to scientific researchers due to its potential therapeutic properties. BZPMP belongs to the class of compounds known as piperidines, which have been found to have a wide range of pharmacological effects.
Mechanism of Action
The exact mechanism of action of N-benzyl-3-[1-(3-isoxazolylmethyl)-4-piperidinyl]-N-methylpropanamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as serotonin and norepinephrine.
Biochemical and Physiological Effects:
N-benzyl-3-[1-(3-isoxazolylmethyl)-4-piperidinyl]-N-methylpropanamide has been found to have a range of biochemical and physiological effects. Studies have shown that it can increase the levels of certain neurotransmitters such as serotonin and norepinephrine, which are involved in the regulation of mood and anxiety. Additionally, N-benzyl-3-[1-(3-isoxazolylmethyl)-4-piperidinyl]-N-methylpropanamide has been found to have analgesic properties, which may make it useful in the treatment of pain.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-benzyl-3-[1-(3-isoxazolylmethyl)-4-piperidinyl]-N-methylpropanamide in lab experiments is that it has been found to have a relatively low toxicity profile. Additionally, it has been shown to have good bioavailability, which makes it easier to administer in animal studies. However, one of the limitations of using N-benzyl-3-[1-(3-isoxazolylmethyl)-4-piperidinyl]-N-methylpropanamide is that its exact mechanism of action is not fully understood, which makes it difficult to interpret the results of studies.
Future Directions
There are several future directions for research involving N-benzyl-3-[1-(3-isoxazolylmethyl)-4-piperidinyl]-N-methylpropanamide. One potential area of study is its potential use in the treatment of depression and anxiety disorders. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations. Finally, the development of new analogs of N-benzyl-3-[1-(3-isoxazolylmethyl)-4-piperidinyl]-N-methylpropanamide may lead to the discovery of compounds with even more potent therapeutic properties.
Scientific Research Applications
N-benzyl-3-[1-(3-isoxazolylmethyl)-4-piperidinyl]-N-methylpropanamide has been the subject of several scientific studies due to its potential therapeutic properties. Some of the research applications include the study of its antidepressant and anxiolytic effects, as well as its potential use in the treatment of neuropathic pain.
properties
IUPAC Name |
N-benzyl-N-methyl-3-[1-(1,2-oxazol-3-ylmethyl)piperidin-4-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-22(15-18-5-3-2-4-6-18)20(24)8-7-17-9-12-23(13-10-17)16-19-11-14-25-21-19/h2-6,11,14,17H,7-10,12-13,15-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGASUXMGOYRSKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CCC2CCN(CC2)CC3=NOC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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